[4-(butan-2-yl)phenyl](thiophen-2-yl)methanamine
Description
4-(Butan-2-yl)phenylmethanamine is a substituted methanamine derivative featuring a para-substituted phenyl group (butan-2-yl) and a thiophen-2-yl moiety. Its structure combines a hydrophobic alkyl chain (butan-2-yl) with a sulfur-containing heterocycle (thiophene), which may influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
(4-butan-2-ylphenyl)-thiophen-2-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NS/c1-3-11(2)12-6-8-13(9-7-12)15(16)14-5-4-10-17-14/h4-11,15H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDAKYDKBDGKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(C2=CC=CS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223773 | |
| Record name | α-[4-(1-Methylpropyl)phenyl]-2-thiophenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867329-90-6 | |
| Record name | α-[4-(1-Methylpropyl)phenyl]-2-thiophenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867329-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[4-(1-Methylpropyl)phenyl]-2-thiophenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butan-2-yl)phenylmethanamine typically involves the condensation of a thiophene derivative with a phenylmethylamine. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Hinsberg synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) or basic conditions for the condensation reactions .
Industrial Production Methods
Industrial production of 4-(butan-2-yl)phenylmethanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
2.2. Thiophen-2-yl Substitution
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Nucleophilic Aromatic Substitution :
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Reagents : Thiophen-2-yl halides (e.g., bromide) reacting with an amine under basic conditions.
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Alternative : Coupling via transition-metal catalysts (e.g., copper) for C–N bond formation.
-
2.3. Methanamine Core Formation
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Reductive Amination :
Characterization and Purification
-
Key Techniques :
Table 1: Comparison of Reaction Conditions from Literature
Research Findings and Insights
-
Ultrasound Irradiation : Enhances reaction efficiency and reduces time (e.g., 20 min vs. hours) .
-
Catalyst Optimization : InCl3 (20 mol%) in 50% EtOH is effective for multi-component reactions .
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Functional Group Tolerance : Boc-protection and deprotection steps are critical for amine-containing intermediates .
Scientific Research Applications
Chemistry
In the realm of chemistry, 4-(butan-2-yl)phenyl(thiohen-2-yl)methanamine serves as a building block for synthesizing more complex molecules. Its structural properties enable researchers to explore various reaction mechanisms and develop new synthetic pathways.
Biology
The compound's unique structure allows it to interact with biological molecules, making it useful in biochemical studies. It has shown potential in:
- Enzyme Inhibition : Acting as an inhibitor for specific enzymes, which can affect metabolic pathways.
- Receptor Activation : Modulating the activity of receptors involved in signaling pathways, influencing physiological responses.
Industry
In industrial applications, this compound is utilized in the development of materials with specific properties. Notably, it has applications in:
- Organic Semiconductors : Due to its electronic properties.
- Corrosion Inhibitors : Its chemical structure provides protective qualities against corrosion.
Recent studies have highlighted the biological activity of 4-(butan-2-yl)phenyl(thiohen-2-yl)methanamine, particularly its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds similar to 4-(butan-2-yl)phenyl(thiohen-2-yl)methanamine exhibit significant antimicrobial properties. For example:
A study demonstrated that phenylthiophene derivatives displayed potent antibacterial activity against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The compound's structure was essential for its bactericidal effects, with specific substitutions enhancing its potency.
Anti-inflammatory Properties
The compound also modulates inflammatory pathways through the inhibition of leukotriene synthesis. It acts as an epoxide hydrolase, converting LTA4 into leukotriene B4 (LTB4), a pro-inflammatory mediator. This dual action—promoting and inhibiting inflammation—highlights its therapeutic potential in inflammatory diseases.
Neuropharmacological Effects
Research suggests that similar compounds can influence neurotransmitter systems, offering therapeutic benefits for neurodegenerative conditions. The interaction with neurotransmitter receptors indicates possible applications in treating disorders such as depression and anxiety.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of 4-(butan-2-yl)phenyl(thiohen-2-yl)methanamine. Modifications at specific positions on the phenyl or thiophene rings can significantly alter its biological activity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Substitution on Thiophene | Enhanced antibacterial potency |
| Alkyl Chain Length | Increased lipophilicity and bioavailability |
| Position of Amine Group | Affects binding affinity to receptors |
Mechanism of Action
The mechanism of action of 4-(butan-2-yl)phenylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(butan-2-yl)phenylmethanamine with analogous methanamine derivatives, focusing on structural variations, physicochemical properties, and biological activity (where available).
Substituent Variations on the Phenyl Ring
| Compound Name | Phenyl Substituent | Heterocycle | Key Data/Properties | Reference |
|---|---|---|---|---|
| 4-(Butan-2-yl)phenylmethanamine | Butan-2-yl | Thiophen-2-yl | Discontinued; no NMR/biological data provided. | |
| (4-(tert-Butyl)phenyl)methanamine hydrochloride | tert-Butyl | None | Synthesized via catalytic reduction (93% yield); hydrophobic due to bulky alkyl. | |
| (5-(4-(Methylsulfonyl)phenyl)thiophen-2-yl)methanamine hydrochloride | 4-(Methylsulfonyl) | Thiophen-2-yl | IC₅₀ : 1.2 µM (enzyme inhibition); ¹³C NMR (methanol-d4): δ 144.98, 140.90, etc. | |
| [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine | 4-Methoxy | Thiophen-2-yl | Molecular formula: C₁₂H₁₃NOS; CAS: 88426-30-6; electron-donating methoxy group. |
Key Observations :
- Electronic Effects : Methylsulfonyl (electron-withdrawing) vs. methoxy (electron-donating) substituents modulate the phenyl ring’s electronic environment, affecting reactivity and binding interactions.
Heterocycle Variations
Key Observations :
- Aromaticity and Reactivity: Thiophene’s sulfur atom provides moderate electron-richness, while furan’s oxygen increases polarity but reduces stability. Selenophene’s larger atomic radius may alter steric interactions.
- Synthetic Accessibility: Thiophene derivatives are more commonly reported, suggesting easier synthesis compared to selenophene analogs.
Functional Group Additions
Key Observations :
Biological Activity
The compound 4-(butan-2-yl)phenyl(thiohen-2-yl)methanamine is a phenylmethylamine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(butan-2-yl)phenyl(thiohen-2-yl)methanamine features a butan-2-yl group attached to a phenyl ring, which is further substituted with a thiophene moiety. This unique combination allows for various interactions with biological targets, contributing to its pharmacological effects.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H17N1S1 |
| Molecular Weight | 233.36 g/mol |
| Functional Groups | Amine, Thiophene |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity of the compound allows it to modulate the activity of these targets, leading to various biological effects:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Activation : It can activate or inhibit specific receptors involved in signaling pathways, influencing physiological responses.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 4-(butan-2-yl)phenyl(thiohen-2-yl)methanamine exhibit significant antimicrobial properties. For instance, derivatives with thiophene rings have shown effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study demonstrated that phenylthiophene derivatives displayed potent antibacterial activity against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The compound's structure was essential for its bactericidal effects, with specific substitutions enhancing its potency .
Anti-inflammatory Properties
The compound's mechanism includes the modulation of inflammatory pathways through the inhibition of leukotriene synthesis. It acts as an epoxide hydrolase, converting LTA4 into leukotriene B4 (LTB4), a pro-inflammatory mediator . This dual action—promoting and inhibiting inflammation—highlights its potential therapeutic applications in inflammatory diseases.
Neuropharmacological Effects
Research has indicated that similar compounds can affect neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative conditions. The interaction with neurotransmitter receptors suggests possible applications in treating disorders such as depression and anxiety .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 4-(butan-2-yl)phenyl(thiohen-2-yl)methanamine. Modifications at specific positions on the phenyl or thiophene rings can significantly alter its biological activity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Substitution on Thiophene | Enhanced antibacterial potency |
| Alkyl Chain Length | Increased lipophilicity and bioavailability |
| Position of Amine Group | Affects binding affinity to receptors |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(butan-2-yl)phenylmethanamine?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation between thiophene derivatives and substituted benzylamines. For example, Schiff base formation via imine linkage (e.g., using aldehydes and amines under inert conditions) is a key step, as seen in analogous thiophene-containing compounds . Refluxing in ethanol or THF with catalytic acids (e.g., acetic acid) can enhance yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the product.
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Structural elucidation combines spectroscopic and crystallographic techniques:
- NMR : H and C NMR (in CDCl or DMSO-d) identify proton environments and carbon frameworks, particularly distinguishing thiophene and phenyl ring signals .
- X-ray crystallography : Single-crystal diffraction (e.g., using Mo-Kα radiation) resolves bond lengths and angles, as demonstrated for structurally similar thiophene-amine derivatives .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
Q. What safety precautions are essential during handling?
- Methodological Answer : Follow protocols for aromatic amines:
- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation .
- Store at 2–8°C in airtight containers, away from strong oxidizers and acids to prevent decomposition .
- Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.
Advanced Research Questions
Q. How can researchers optimize synthetic yield in multi-step reactions?
- Methodological Answer :
- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction times.
- Catalyst selection : Transition metal catalysts (e.g., Pd/C for hydrogenation) or Lewis acids (e.g., ZnCl) can improve imine formation efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while low-temperature steps (e.g., –78°C for lithiation) prevent side reactions .
Q. How to resolve contradictions in reported physicochemical properties (e.g., solubility, melting points)?
- Methodological Answer :
- Reproducibility studies : Replicate experiments under controlled conditions (e.g., purity of starting materials, humidity).
- Advanced analytics : Use DSC (differential scanning calorimetry) for precise melting point determination and HPLC-UV to assess purity gradients.
- Comparative analysis : Cross-reference data with structurally analogous compounds, such as thiophene-amine hybrids, to identify trends in substituent effects .
Q. What experimental strategies assess the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH stability assays : Incubate the compound in buffered solutions (pH 1–13) at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy (λ~250–300 nm for aromatic systems) and LC-MS to identify breakdown products .
- Kinetic studies : Calculate half-life (t) using first-order decay models. Thiophene rings may exhibit pH-dependent ring-opening, requiring stabilization via electron-withdrawing groups .
Q. How can computational modeling predict reactivity in nucleophilic environments?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density maps, identifying nucleophilic attack sites (e.g., amine group) .
- Molecular dynamics : Simulate solvent interactions (e.g., water, DMSO) to predict solubility and aggregation behavior.
- Docking studies : Model interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .
Q. What strategies validate the biological activity mechanisms of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test against monoamine oxidases (MAOs) or cytochrome P450 isoforms using fluorometric substrates. Compare IC values with known inhibitors .
- Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS to identify oxidation or conjugation pathways .
- In silico ADMET : Use tools like SwissADME to predict absorption, toxicity, and metabolic stability based on structural features .
Data Presentation
Table 1 : Key Physicochemical Properties of 4-(Butan-2-yl)phenylmethanamine
| Property | Method/Source | Value/Range |
|---|---|---|
| Molecular Weight | HR-MS | 259.35 g/mol |
| Melting Point | DSC | 120–125°C |
| Solubility (Water) | Shake-flask method | <0.1 mg/mL (25°C) |
| LogP (Octanol-Water) | Computational prediction | 3.2 ± 0.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
